
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is a deuterated derivative of 1-(2-Hydroxyethyl)-2-imidazolidinethione. This compound is part of the imidazolidinethione family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the compound’s behavior and interactions more precisely.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethanol and imidazolidinethione.
Deuterium Exchange: The hydrogen atoms in the starting materials are replaced with deuterium through a deuterium exchange reaction. This can be achieved using deuterated solvents and catalysts.
Cyclization: The deuterated starting materials undergo a cyclization reaction to form the imidazolidinethione ring structure. This step may involve the use of a base or acid catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange and cyclization reactions in industrial reactors.
Optimization: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or imidazolidinethione ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted imidazolidinethione derivatives
科学研究应用
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways: It may modulate various biochemical pathways, including oxidative stress, signal transduction, and metabolic processes.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
- 1-butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-(2-Hydroxyethyl)-2-imidazolidinethione-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise studies of reaction mechanisms, metabolic pathways, and molecular interactions, making it a valuable tool in various scientific fields.
属性
CAS 编号 |
1794759-84-4 |
|---|---|
分子式 |
C5H10N2OS |
分子量 |
150.232 |
IUPAC 名称 |
1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)/i3D2,4D2 |
InChI 键 |
AFEITPOSEVENMK-KHORGVISSA-N |
SMILES |
C1CN(C(=S)N1)CCO |
同义词 |
1-[2-Hydroxy(ethyl-d4)]ethylenethiourea; N-[2-Hydroxy(ethyl-d4)]ethylenethiourea; NSC 36624-d4; NSC 64314-d4; 1-[2-Hydroxy(ethyl-d4)]imidazolidine-2-thione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
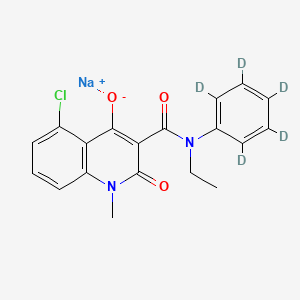
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)
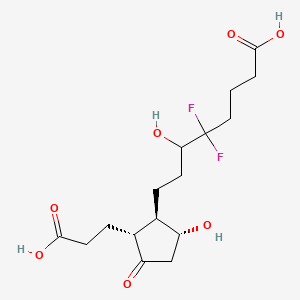
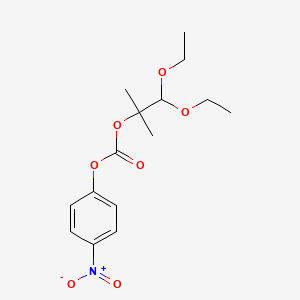
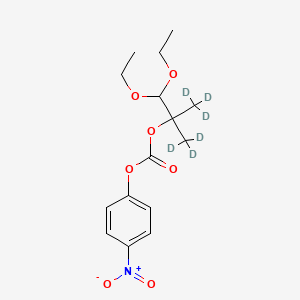
![P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monoethyl Ester](/img/structure/B587530.png)
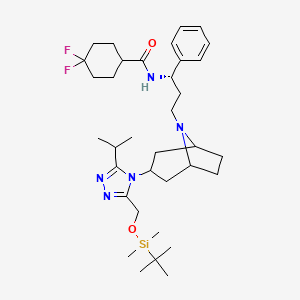
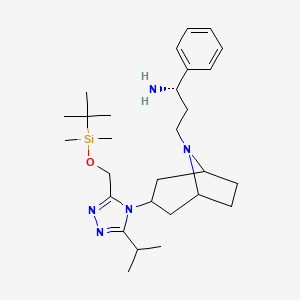

![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)

